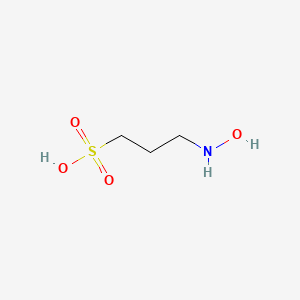
1-Propanesulfonic acid, 3-(hydroxyamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-(hydroxyamino)- is an organic compound with the molecular formula C3H9NO4S It is a sulfonic acid derivative that contains both a hydroxyamino group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Propanesulfonic acid, 3-(hydroxyamino)- typically involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction occurs in a microchannel reactor, leading to the formation of 3-sodium hydroxypropanesulfonate. The product is then subjected to ion exchange to yield 1-Propanesulfonic acid, 3-(hydroxyamino)- .
Industrial Production Methods
Industrial production methods for 1-Propanesulfonic acid, 3-(hydroxyamino)- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also minimizes waste and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include oxo derivatives, amines, and sulfonate esters. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
1-Propanesulfonic acid, 3-(hydroxyamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(hydroxyamino)- involves its interaction with molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid:
3-Hydroxypropane-1-sulfonic acid: This compound has a hydroxy group but does not contain the amino functionality.
Uniqueness
1-Propanesulfonic acid, 3-(hydroxyamino)- is unique due to the presence of both hydroxyamino and sulfonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
51590-54-6 |
|---|---|
Molecular Formula |
C3H9NO4S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-(hydroxyamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO4S/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H,6,7,8) |
InChI Key |
FOKJSZQFVDMGGT-UHFFFAOYSA-N |
Canonical SMILES |
C(CNO)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


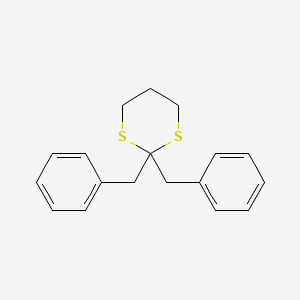
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
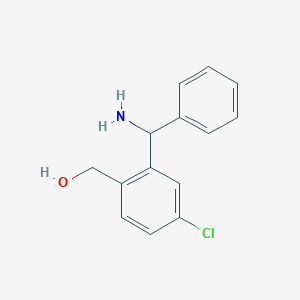
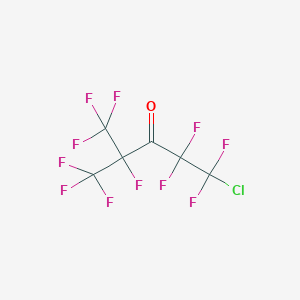
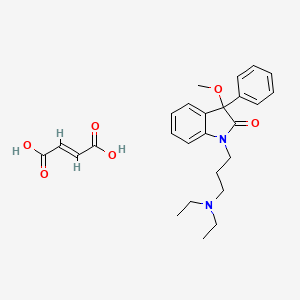
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
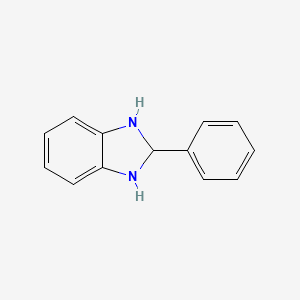
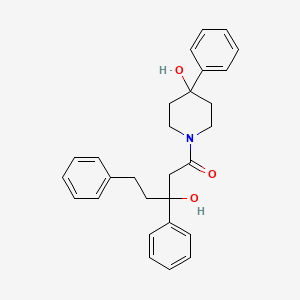
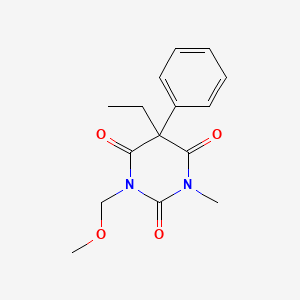
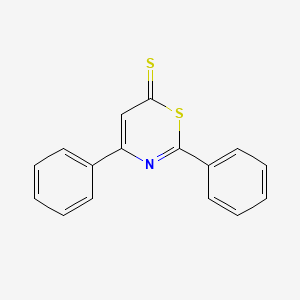
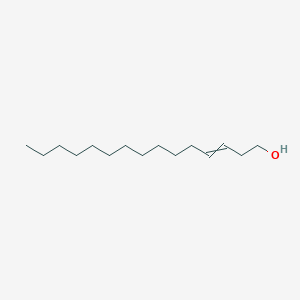
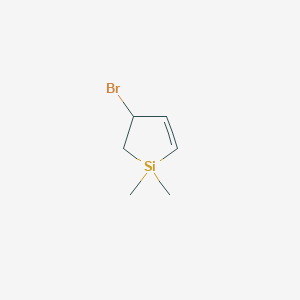
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
